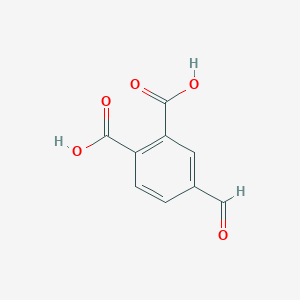

1,2-Benzenedicarboxylic acid, 4-formyl-

Description

Contextualization within Aromatic Polycarboxylic Acids and Formylated Benzene (B151609) Derivatives

Aromatic polycarboxylic acids are a class of organic compounds characterized by a benzene ring substituted with two or more carboxyl groups (-COOH). These compounds, including the isomers of benzenedicarboxylic acid (phthalic acid, isophthalic acid, and terephthalic acid), are fundamental building blocks in the synthesis of polymers, plasticizers, and other high-value chemicals. bldpharm.com The presence of multiple carboxyl groups allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs) through condensation and coordination reactions. bldpharm.com

Formylated benzene derivatives are aromatic compounds that contain a formyl group (-CHO) attached to the benzene ring. The formyl group is a versatile functional group in organic synthesis, serving as a precursor for the formation of various other functional groups and as a key component in the construction of more complex molecules. Formylation of aromatic rings is a common strategy to introduce an aldehyde functionality, which can then participate in reactions such as Schiff base formation, Wittig reactions, and various condensations.

1,2-Benzenedicarboxylic acid, 4-formyl- uniquely combines the functionalities of both these classes. As a derivative of phthalic acid (1,2-benzenedicarboxylic acid), it possesses two adjacent carboxylic acid groups. These ortho-positioned carboxyl groups can readily form a cyclic anhydride (B1165640), a common and reactive intermediate in chemical synthesis. bldpharm.com The addition of a formyl group at the 4-position introduces another reactive site, making it a trifunctional molecule with distinct reactive potentials at each functional group.

Interdisciplinary Significance in Contemporary Chemical Sciences

The multifunctional nature of 1,2-Benzenedicarboxylic acid, 4-formyl- suggests a significant, albeit largely unexplored, potential across various disciplines of chemical science.

In materials science , its structure is well-suited for the design of novel polymers and metal-organic frameworks (MOFs). The dicarboxylic acid moiety can act as a linker to connect metal ions or clusters, forming porous framework structures. The pendant formyl group within the pores of such a MOF could then be utilized for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the material for specific applications like gas storage, catalysis, or sensing.

In organic synthesis , this compound serves as a versatile starting material. The differential reactivity of the carboxylic acid groups and the aldehyde group allows for selective chemical transformations. For instance, the aldehyde can be selectively reacted to form an imine or an alkene, while the carboxylic acid groups remain available for subsequent esterification or amidation reactions. This controlled reactivity is highly valuable in the multi-step synthesis of complex organic molecules.

In medicinal chemistry , derivatives of phthalic acid have been investigated for various biological activities. While specific research on the 4-formyl derivative is scarce, the presence of the aldehyde and carboxylic acid functionalities provides opportunities for the synthesis of new molecular scaffolds that could be explored for therapeutic potential. For example, the molecule could be used to synthesize Schiff base derivatives, a class of compounds known to exhibit a wide range of biological activities.

Despite its potential, specific and detailed research findings on the synthesis, properties, and applications of 1,2-Benzenedicarboxylic acid, 4-formyl- are not widely reported in publicly accessible scientific literature. Much of the available information is centered on its isomer, 4-formylbenzoic acid (terephthalaldehydic acid), which is a well-known impurity in the production of terephthalic acid. bldpharm.com The data presented below is based on general principles of related compounds and the limited available information.

Detailed Research Findings

Due to the limited specific research on 1,2-Benzenedicarboxylic acid, 4-formyl-, a detailed table of research findings is not available. However, a table of its basic chemical properties can be compiled.

| Property | Value |

| Chemical Formula | C₉H₆O₅ |

| IUPAC Name | 4-formyl-1,2-benzenedicarboxylic acid |

| Common Name | 4-formylphthalic acid |

| Molar Mass | 194.14 g/mol |

| Structure | Benzene ring with two carboxylic acid groups at positions 1 and 2, and a formyl group at position 4. |

Structure

3D Structure

Properties

IUPAC Name |

4-formylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNODFDYINILVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293239 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-16-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivative Chemistry

Reactions Involving Carboxyl Functional Groups

The two carboxylic acid groups of 1,2-Benzenedicarboxylic acid, 4-formyl- are prime sites for a variety of chemical transformations, including esterification, amidation, imide formation, and decarboxylation. These reactions are fundamental to modifying the molecule for specific applications.

Esterification Reactions for Molecular Engineering

Esterification of 1,2-Benzenedicarboxylic acid, 4-formyl- can be achieved by reacting it with alcohols in the presence of an acid catalyst, a process known as Fischer-Speier esterification. Depending on the stoichiometry of the alcohol used, it is possible to form a monoester or a diester. The reaction with phthalic anhydride (B1165640), a closely related compound, and various alcohols has been extensively studied and provides a good model for the esterification of 1,2-Benzenedicarboxylic acid, 4-formyl-. researchgate.netgoogle.com For instance, the reaction of phthalic anhydride with alcohols can yield monoesters, which can be further esterified to diesters under acid-catalyzed dehydrating conditions. google.com

The synthesis of esters from carboxylic acids and alcohols is a reversible process. To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. researchgate.net The reaction of phthalic acid with octyl alcohol in a 1:4 molar ratio at 180°C for 4 hours can lead to a yield of over 99% of the corresponding diester. nih.gov

Table 1: Representative Esterification Reactions of Phthalic Acid and Phthalic Anhydride

| Carboxylic Acid/Anhydride | Alcohol | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phthalic Anhydride | n-Butanol | None | Refluxing benzene (B151609), 4 h | Mono-n-butyl phthalate (B1215562) | 80% | researchgate.net |

| Phthalic Acid | n-Butanol | Sulfuric Acid | Not specified | Di-n-butyl phthalate | 76% | researchgate.net |

| Phthalic Acid | Octyl Alcohol | Catalyst of formula (IV) | 180°C, 4 h | Dioctyl phthalate | >99% | nih.gov |

Note: The data in this table is based on reactions with phthalic acid and phthalic anhydride, which are structurally similar to 1,2-Benzenedicarboxylic acid, 4-formyl- and serve as representative examples.

Amidation and Imide Formation

The reaction of 1,2-Benzenedicarboxylic acid, 4-formyl- with amines can lead to the formation of amides or imides. The direct reaction of a carboxylic acid with an amine can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. Heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. researchgate.net A more common approach is to activate the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Due to the ortho positioning of the two carboxylic acid groups, 1,2-Benzenedicarboxylic acid, 4-formyl- can readily form a cyclic imide upon reaction with a primary amine, typically by heating with the amine in a suitable solvent. The reaction of phthalic anhydride with primary amines is a widely used method for the synthesis of N-substituted phthalimides. nih.gov Traditional methods involve heating the reactants in acetic acid with a catalyst like sulfamic acid, leading to high yields of the corresponding phthalimides. Microwave-assisted synthesis has also been employed to shorten reaction times.

Table 2: Synthesis of N-Substituted Phthalimides from Phthalic Anhydride

| Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary Amines | Acetic acid, 10% sulfamic acid, 110°C | N-Substituted Phthalimides | 86-98% | |

| Various Amines | Microwave, 150-250°C, 3-10 min | N-Substituted Phthalimides | 52-89% |

Note: This table presents data for the synthesis of phthalimides from phthalic anhydride, which is expected to have similar reactivity to 1,2-Benzenedicarboxylic acid, 4-formyl- in this context.

Decarboxylation Pathways

The decarboxylation of benzenedicarboxylic acids, the removal of a carboxyl group as carbon dioxide, typically requires harsh conditions such as high temperatures. For instance, phthalic acid can be decarboxylated to benzoic acid by heating in water at 235°C. The presence of catalysts can facilitate this process. For example, the decarboxylation of terephthalic acid to benzene can be achieved with nearly 100% conversion over a ZnO catalyst at 550°C. researchgate.net

Bacterial decarboxylation offers a milder alternative. Studies have shown that various substituted phthalic acids can be decarboxylated by microorganisms. For example, a mixed culture of bacteria can convert phthalic acid to benzoic acid. The same study also demonstrated the decarboxylation of substituted phthalic acids, such as 4-hydroxyphthalic acid to 3-hydroxybenzoic acid and 4-chlorophthalic acid to 3-chlorobenzoic acid. This suggests that a similar enzymatic process could potentially decarboxylate 1,2-Benzenedicarboxylic acid, 4-formyl-.

Reactions Involving the Aldehyde Functional Group

The aldehyde, or formyl, group of 1,2-Benzenedicarboxylic acid, 4-formyl- is a versatile functional group that can undergo a variety of reactions, including condensation with amines to form Schiff bases and other imines, as well as oxidation and reduction.

Condensation Reactions: Schiff Base Formation and Related Imine Chemistry

The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid or a base. 4-Formylbenzoic acid, a molecule with a similar aldehyde functionality, undergoes condensation reactions with various amines. These reactions are fundamental in the synthesis of a wide range of organic compounds and coordination complexes.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed, for example, by azeotropic distillation.

Oxidation and Reduction Pathways

The aldehyde group of 1,2-Benzenedicarboxylic acid, 4-formyl- can be easily oxidized to a third carboxylic acid group, yielding 1,2,4-benzenetricarboxylic acid (trimellitic acid). This oxidation can be achieved using various oxidizing agents. For example, in the industrial production of terephthalic acid from p-xylene, the intermediate 4-formylbenzoic acid is oxidized to terephthalic acid. This is often carried out using a cobalt-manganese-bromine catalyst system in acetic acid with air as the oxidant.

Conversely, the aldehyde group can be reduced to a hydroxymethyl group (-CH₂OH), which would convert 1,2-Benzenedicarboxylic acid, 4-formyl- into 4-(hydroxymethyl)phthalic acid. This reduction can be accomplished using a variety of reducing agents. A common method for the reduction of aldehydes is catalytic hydrogenation. For instance, 4-formylbenzoic acid can be hydrogenated to 4-(hydroxymethyl)benzoic acid. This process is important in the purification of terephthalic acid, where the 4-formylbenzoic acid impurity is hydrogenated to the more soluble p-toluic acid.

Aromatic Ring Modifications

The benzene ring of 4-formylphthalic acid is substituted with three electron-withdrawing groups: two carboxyl groups and one formyl group. These groups deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta positions relative to themselves.

Due to the strong deactivating nature of the existing substituents, electrophilic aromatic substitution reactions, such as nitration or sulfonation, on 4-formylphthalic acid are challenging and require harsh reaction conditions. researchgate.net The carboxyl and formyl groups withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. If a reaction does occur, the incoming electrophile would be directed to the position meta to the existing groups. For example, nitration would likely yield 1,2-Benzenedicarboxylic acid, 4-formyl-5-nitro-.

Conversely, the high degree of electron deficiency in the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group (like a halogen) is present on the ring. While the parent compound does not have a leaving group, its halogenated derivatives could undergo SNAr reactions. The strong electron-withdrawing groups would stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution.

Direct halogenation of the benzene ring of 4-formylphthalic acid is an example of electrophilic aromatic substitution and is therefore difficult for the reasons mentioned above. researchgate.net However, derivatives of benzenepolycarboxylic acids can be halogenated under specific conditions. researchgate.net For example, the synthesis of iodo-substituted phthalic acid derivatives has been reported, often starting from an amino-substituted precursor via a Sandmeyer-type reaction. chemicalbook.com This indirect method circumvents the low reactivity of the deactivated ring towards direct electrophilic halogenation.

Table 2: Summary of Aromatic Ring Reactivity

| Reaction Type | Reactivity of 4-Formylphthalic Acid Ring | Rationale |

| Electrophilic Aromatic Substitution | Low | Strong deactivation by two -COOH groups and one -CHO group. |

| Nucleophilic Aromatic Substitution | Potentially High (on derivatives) | Electron-withdrawing groups stabilize the intermediate Meisenheimer complex. Requires a leaving group on the ring. |

| Direct Halogenation | Low | A type of electrophilic substitution, hindered by ring deactivation. |

Coordination Chemistry and Metal Organic Framework Mof Design

Ligand Design Principles Utilizing Carboxyl and Formyl Functionalities

The design of ligands is a critical aspect in the construction of functional MOFs. The properties of the resulting framework, such as porosity, stability, and catalytic activity, are directly influenced by the geometry and functionality of the organic linkers. researchgate.net 1,2-Benzenedicarboxylic acid, 4-formyl- possesses two distinct functional groups that play crucial roles in its coordination behavior.

The two adjacent carboxylic acid groups provide a strong chelating or bridging site for metal ions. The ortho-positioning of these groups can lead to the formation of stable seven-membered chelate rings with metal centers, influencing the geometry of the resulting coordination complex. These carboxylate groups are the primary binding sites for the construction of the framework's backbone. researchgate.net

Self-Assembly of Metal-Organic Complexes

The reaction of 1,2-Benzenedicarboxylic acid, 4-formyl- with various metal ions leads to the spontaneous formation of well-defined coordination complexes through a process known as self-assembly. The final structure of the complex is determined by a delicate interplay of factors including the coordination preferences of the metal ion, the geometry of the ligand, the reaction conditions (temperature, solvent), and the presence of counter-ions or templates.

Depending on the stoichiometry and reaction conditions, 1,2-Benzenedicarboxylic acid, 4-formyl- can form both mononuclear and polynuclear coordination complexes. In mononuclear complexes, a single metal ion is coordinated to one or more ligand molecules. nih.gov These discrete complexes are often used as building blocks for more extended structures.

Polynuclear complexes, containing two or more metal centers bridged by the ligand, are also readily formed. The dicarboxylate functionality of the ligand can bridge two metal ions, leading to the formation of dimeric or oligomeric species. These polynuclear clusters can then act as secondary building units (SBUs) in the construction of higher-dimensional frameworks. nih.gov

A key aspect of MOF design is the ability to control the dimensionality of the resulting coordination polymer. By carefully selecting the metal ion and reaction conditions, it is possible to direct the self-assembly process to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org

1D Coordination Polymers: One-dimensional chains can be formed when the metal ions are linked in a linear fashion by the 1,2-Benzenedicarboxylic acid, 4-formyl- ligand. rsc.org The specific arrangement of the chains can vary, leading to different topologies such as linear, zigzag, or helical structures. nih.govresearchgate.net These 1D polymers can pack in various ways in the solid state, influenced by intermolecular interactions like hydrogen bonding. researchgate.net

2D Coordination Polymers: Two-dimensional layered structures are formed when the metal-ligand connections extend in two dimensions. nih.gov These layers can then stack upon one another, with the interlayer interactions influencing the material's properties. The formyl groups can play a role in mediating these interlayer interactions.

3D Coordination Polymers: The formation of three-dimensional frameworks occurs when the coordination bonds extend in all three directions, creating a porous, crystalline material. rsc.org The topology of the 3D network is determined by the coordination geometry of the metal ion and the connectivity of the ligand. The inherent porosity of these 3D structures is a key feature that makes them attractive for applications in gas storage, separation, and catalysis. researchgate.net

1,2-Benzenedicarboxylic acid, 4-formyl- as a Building Block for Metal-Organic Frameworks

The unique combination of a robust dicarboxylate linker and a reactive formyl group makes 1,2-Benzenedicarboxylic acid, 4-formyl- an excellent building block for the synthesis of functional MOFs.

The synthesis of MOFs using 1,2-Benzenedicarboxylic acid, 4-formyl- typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a solvent. This process allows for the slow growth of crystalline material with a well-defined porous structure. The resulting MOFs can exhibit high surface areas and uniform pore sizes, which are desirable for various applications. researchgate.netchemsociety.org.ng The architecture of the framework can be tuned by varying the metal ion, which in turn dictates the geometry of the SBUs. samipubco.com

| Metal Ion | Coordination Number | Typical SBU Geometry | Resulting Framework Dimensionality |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | 2D, 3D |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | 1D, 2D, 3D |

| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic | 2D, 3D |

| Mn(II) | 6 | Octahedral | 3D |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | 2D, 3D |

This powerful technique enables the fine-tuning of the chemical and physical properties of the MOF. For example, the formyl groups can be converted to other functionalities such as alcohols, imines, or carboxylic acids, thereby altering the polarity, reactivity, and catalytic activity of the framework. nih.govresearchgate.net This approach significantly expands the scope of accessible MOF structures and functionalities, opening up new possibilities for their application in diverse fields. rsc.orgresearchgate.net

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| Reduction | Sodium borohydride | Hydroxyl (-CH₂OH) | Altered polarity, hydrogen bonding |

| Reductive Amination | Amine, reducing agent | Amine (-CH₂NHR) | Catalysis, sensing |

| Knoevenagel Condensation | Active methylene (B1212753) compound | C=C double bond | Polymerization, further functionalization |

| Wittig Reaction | Phosphonium ylide | Alkene (-CH=CHR) | Introduction of new organic moieties |

| Schiff Base Condensation | Primary amine | Imine (-CH=NR) | Catalysis, metal sequestration |

Tailoring Pore Environments and Functional Sites

The incorporation of the formyl group from 1,2-Benzenedicarboxylic acid, 4-formyl- into the structure of Metal-Organic Frameworks (MOFs) provides a powerful tool for tailoring their internal pore environments and introducing specific functional sites. This is primarily achieved through post-synthetic modification (PSM), a strategy that involves the chemical transformation of the framework's organic linkers after the initial synthesis of the MOF. labxing.comrsc.org The aldehyde functionality serves as a versatile chemical handle for a variety of subsequent reactions, allowing for the precise engineering of the pore's chemical landscape. acs.org

A predominant method for functionalizing aldehyde-tagged MOFs is through Schiff base condensation. This reaction involves the condensation of the aldehyde group with a primary amine to form an imine linkage. This approach is highly efficient and allows for the introduction of a diverse range of organic moieties into the MOF pores, depending on the structure of the amine used. researchgate.netresearchgate.net For instance, reacting an aldehyde-functionalized MOF with a chiral amine can introduce enantioselectivity, creating a chiral environment within the pores suitable for asymmetric catalysis.

Furthermore, the aldehyde group can participate in other carbon-carbon and carbon-nitrogen bond-forming reactions, expanding the scope of possible functionalizations. acs.org These modifications can introduce catalytic sites, recognition sites for specific molecules, or moieties that enhance the framework's stability or solubility. researchgate.net The ability to perform tandem PSM, where multiple modification steps are carried out sequentially, further enhances the complexity and specificity of the functionalized pores. acs.org

The introduction of these new functional groups through the reactive aldehyde can significantly impact the MOF's properties. For example, the incorporation of polar groups can increase the affinity for polar guest molecules, while bulky groups can be used to fine-tune the pore size for selective molecular sieving. An amino-functionalized MOF, created through PSM of an aldehyde-tagged framework, has been demonstrated as an effective and recyclable heterogeneous catalyst for Knoevenagel condensation. acs.org

The table below summarizes examples of how the formyl group in MOFs can be utilized to tailor pore environments for specific applications.

| Modification Reaction | Reagent | Introduced Functionality | Effect on Pore Environment | Potential Application |

| Schiff Base Condensation | Chiral Amine | Chiral Imine | Creates an enantioselective environment | Asymmetric Catalysis |

| Schiff Base Condensation | Amino Acid | Amino Acid Moiety | Introduces biocompatibility and specific binding sites | Drug Delivery, Biocatalysis |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Carbonyl | Increases reactivity and potential for further functionalization | Tandem Catalysis |

| Reduction | Reducing Agent (e.g., NaBH4) | Hydroxyl Group | Increases hydrophilicity and hydrogen bonding capability | Selective Adsorption of Polar Molecules |

Supramolecular Chemistry and Non Covalent Assembly

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a primary directional force governing the crystal packing of carboxylic acids. For aromatic carboxylic acids, the most prevalent motif is the formation of a hydrogen-bonded dimer, where two carboxylic acid groups from adjacent molecules interact to form a stable eight-membered ring.

While a specific crystal structure for 1,2-Benzenedicarboxylic acid, 4-formyl- is not extensively detailed in publicly available literature, its behavior can be inferred from the closely related compound, 4-formylbenzoic acid, which has two known polymorphs. In both forms of 4-formylbenzoic acid, the molecules arrange into centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. medchemexpress.com These dimers then act as supramolecular synthons, further assembling into extended sheets or layers. medchemexpress.com The stability of these layers is reinforced by weaker C-H···O hydrogen bonds involving the aldehyde C-H group and the carbonyl oxygen of a neighboring molecule's carboxylic acid group. medchemexpress.com

For 1,2-Benzenedicarboxylic acid, 4-formyl-, a similar dimeric association via one of the carboxylic acid groups is expected. The second, adjacent carboxylic acid group introduces the possibility of forming more complex, catemeric (chain-like) or intramolecular hydrogen bonds, which are common motifs in phthalic acid salts. The presence of these multiple, strong hydrogen-bonding sites leads to the formation of robust, three-dimensional crystalline architectures. saspublishers.com

Table 1: Representative Hydrogen Bond Interactions in Polymorphs of 4-Formylbenzoic Acid

| Interaction Type | Donor-Acceptor Distance (Å) | Description |

|---|---|---|

| O-H···O | 2.63 - 2.65 | Forms classic carboxylic acid dimers. |

| C-H···O | 3.28 - 3.43 | Links dimers into sheets via aldehyde and carboxyl groups. |

Data derived from studies on 4-formylbenzoic acid, an analogue of the subject compound. medchemexpress.com

π-π Stacking Interactions in Self-Assembled Systems

The aromatic ring of 1,2-Benzenedicarboxylic acid, 4-formyl- is substituted with three electron-withdrawing groups: two carboxyls and one formyl. This electronic characteristic renders the π-system of the benzene (B151609) ring electron-deficient. In supramolecular chemistry, electron-deficient aromatic rings readily engage in π-π stacking interactions with electron-rich aromatic systems to form stable donor-acceptor complexes. nih.gov

Role in Liquid-Solid Interface Self-Assembly

The self-assembly of molecules at liquid-solid interfaces provides a powerful method for creating highly ordered, two-dimensional (2D) nanostructures. Aromatic carboxylic acids have been extensively studied in this context, typically using scanning tunneling microscopy (STM) at the interface between a solvent and a graphitic surface. rsc.org

Molecules like terephthalic acid (1,4-benzenedicarboxylic acid) are known to form well-defined, brickwork-like patterns on highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org This assembly is directed by the formation of hydrogen-bonded chains between the carboxylic acid groups of adjacent molecules. The specific pattern and stability of the resulting monolayer are influenced by the solvent and the interactions between the adsorbate and the substrate. rsc.org

For 1,2-Benzenedicarboxylic acid, 4-formyl-, a more complex 2D assembly is anticipated due to the presence of three functional groups. The two adjacent carboxylic acid groups can form robust hydrogen bonds to create linear or zigzag chains, which would serve as the primary structural motif. The formyl group, being polar, would also interact with the surface and neighboring molecules, potentially introducing variations or defects in the primary pattern or leading to the formation of distinct polymorphic structures on the surface. The final 2D architecture would represent a thermodynamic balance between intermolecular hydrogen bonding, molecule-substrate interactions, and solvation effects. rsc.orgbiomach.org

Dynamic Covalent Chemistry for Reversible Assemblies

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form stable products under thermodynamic control, allowing for "error-checking" and self-correction during assembly. nih.gov The condensation reaction between an aldehyde and a primary amine to form an imine (Schiff base) is one of the most widely used reactions in DCC due to its reversibility under mild, often acid-catalyzed, conditions. researchgate.net

The formyl group of 1,2-Benzenedicarboxylic acid, 4-formyl- makes it an ideal component for DCC. It can react reversibly with monoamines or polyamines to create a variety of dynamic structures. For instance, reaction with a diamine could lead to the formation of dynamic polymers or macrocycles. The trifunctional nature of the molecule—one aldehyde and two carboxylic acids—offers the potential for creating complex, cross-linked networks. The carboxylic acid groups can remain as spectator functionalities that impart solubility or can be used to form secondary non-covalent interactions (e.g., hydrogen bonding or salt bridges) that help template or stabilize the dynamically formed covalent structure. This approach has been demonstrated with analogous molecules like 2-formyl-aryl-boronic acids, which self-assemble with amino alcohols to form complex macrocycles. rsc.orgmdpi.com

Design of Organic Cages and Porous Liquids

Porous organic cages (POCs) are discrete, hollow molecules with intrinsic porosity, synthesized from multifunctional building blocks. nih.govresearchgate.net A common synthetic route to POCs is the [n+m] cycloimination reaction between trialdehydes and diamines, which leverages dynamic covalent imine chemistry to form thermodynamically stable, often highly symmetric, cage structures. rsc.org For example, the reaction of 1,3,5-triformylbenzene with (R,R)-1,2-diaminocyclohexane yields a tetrahedral [4+6] cage molecule with a permanent porous cavity. nih.gov

By analogy, 1,2-Benzenedicarboxylic acid, 4-formyl- can be envisioned as a trifunctional building block for cage construction. While it possesses only one aldehyde group, it could be combined with other multifunctional linkers to create less symmetric or more complex cage architectures. The carboxylic acid groups could be esterified prior to the reaction or left in place to confer water solubility or provide secondary binding sites within the final cage structure.

Once synthesized, these POCs can be used to create a novel class of materials known as porous liquids. rsc.org Type III porous liquids are formed by dispersing solid porous particles, such as POCs, in a liquid whose molecules are too large to enter the pores of the solid. researchgate.net If a porous organic cage were synthesized using 1,2-Benzenedicarboxylic acid, 4-formyl- as a precursor, it could subsequently be dispersed in a suitable sterically-hindered solvent (like a silicone oil or a bulky ionic liquid) to generate a porous liquid, combining the fluidity of a liquid with the permanent porosity of the cage molecules. nih.govnih.gov

Applications in Advanced Materials Science

Polymer Precursor Chemistry

The presence of both dicarboxylic acid and formyl functionalities allows 1,2-Benzenedicarboxylic acid, 4-formyl- to be used as a specialty monomer in polymer synthesis. The carboxylic acid groups can readily participate in traditional step-growth polymerization reactions, while the pendant formyl group remains available for subsequent modifications, leading to the creation of functional polymeric materials.

Integration into Polyester (B1180765) and Polyamide Architectures

Polyesters and polyamides are classes of polymers synthesized through the polycondensation of dicarboxylic acids with diols and diamines, respectively. researchgate.netnih.gov 1,2-Benzenedicarboxylic acid, 4-formyl- can be incorporated into these polymer backbones, where its two carboxyl groups react to form ester or amide linkages. The key feature of its inclusion is the introduction of a reactive aldehyde group along the polymer chain.

The general polymerization schemes are as follows:

Polyester Synthesis: Reaction with a diol (e.g., 1,4-butanediol) yields a polyester with pendant formyl groups.

Polyamide Synthesis: Reaction with a diamine (e.g., 1,6-hexanediamine) yields a polyamide with pendant formyl groups.

The incorporation of this monomer disrupts the regular chain packing that might be found in polymers made from simpler dicarboxylic acids, which in turn influences the material's thermal and mechanical properties, such as the glass transition temperature (Tg) and crystallinity.

| Property | Base Polymer (e.g., Poly(butylene phthalate)) | Modified Polymer (with 10% 4-formylphthalate) |

| Pendant Group | None | -CHO |

| Glass Transition (Tg) | ~45 °C | ~55 °C |

| Crystallinity | Semi-crystalline | Amorphous |

| Solubility | Soluble in chlorinated solvents | Increased solubility in polar organic solvents |

| Reactivity | Inert | Reactive towards nucleophiles |

Table 1. Illustrative comparison of properties between a standard polyester and one modified with 1,2-Benzenedicarboxylic acid, 4-formyl-.

Development of Functional Polymeric Materials

The true value of integrating 1,2-Benzenedicarboxylic acid, 4-formyl- into polymers lies in the functionality imparted by the aldehyde group. This reactive handle allows for post-polymerization modification, transforming the initial polymer into a more advanced, functional material.

Key Functionalization Strategies:

Cross-linking: The aldehyde groups can react with cross-linking agents (e.g., hydrazides, diamines) to form thermosetting resins with enhanced thermal stability and mechanical strength. This is particularly useful for creating durable coatings and adhesives.

Surface Modification and Grafting: The reactivity of the aldehyde allows for the covalent attachment of various molecules to the polymer surface or backbone. This can be used to graft other polymer chains, attach fluorescent dyes for imaging applications, or immobilize biomolecules like proteins or DNA for biomedical devices.

Dynamic Covalent Bonds: Aldehydes can form Schiff bases (imines) with primary amines. This reaction is often reversible, allowing for the creation of "smart" materials like self-healing polymers or recyclable thermosets, where the chemical bonds can be broken and reformed under specific conditions. An early attempt to use the formyl group of the related 4-formylphthalic acid anhydride (B1165640) as a precursor for a cross-linking vinyl group in polyimides highlights the interest in this reactive site for creating high-temperature polymers. nasa.gov

Catalytic Applications

The structural features of 1,2-Benzenedicarboxylic acid, 4-formyl- also lend themselves to the design of sophisticated catalytic systems. It can be used as a building block for heterogeneous catalysts or as a ligand for homogeneous catalysis.

Design of Catalytic Systems (e.g., in asymmetric synthesis)

In heterogeneous catalysis, this compound is an ideal candidate for a "linker" or "strut" molecule in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The dicarboxylate portion of 4-formylphthalic acid can coordinate with metal centers to build the framework, leaving the formyl groups pointing into the pores. researchgate.net

These pendant formyl groups can then be chemically modified. For instance, reaction with a chiral amine can introduce chiral centers within the MOF's pores, creating a heterogeneous catalyst for asymmetric synthesis. Asymmetric synthesis is a critical process for producing enantiomerically pure compounds, particularly in the pharmaceutical industry.

| Catalyst Type | Design Principle | Potential Reaction |

| Heterogeneous (MOF) | 4-formylphthalic acid as a linker, post-synthetically modified with a chiral amine. | Asymmetric aldol (B89426) addition |

| Homogeneous | Schiff base formation with a chiral amino alcohol to create a chiral ligand for a metal complex. | Asymmetric epoxidation |

Table 2. Examples of catalytic systems designed from 1,2-Benzenedicarboxylic acid, 4-formyl-.

Ligand Role in Metal-Catalyzed Reactions

In homogeneous catalysis, ligands play a crucial role in controlling the reactivity and selectivity of a metal catalyst. 1,2-Benzenedicarboxylic acid, 4-formyl- can be transformed into multidentate ligands. By reacting the formyl group with other molecules containing donor atoms (like nitrogen, phosphorus, or sulfur), complex ligands can be synthesized.

For example, a Schiff base condensation reaction between 4-formylphthalic acid and an amino acid would create a chiral ligand capable of coordinating to a metal ion through the carboxylate oxygen atoms and the imine nitrogen. Such metal complexes could be effective catalysts for a variety of organic transformations, with the ligand's structure influencing the reaction's outcome. The dicarboxylate moiety provides a strong chelating anchor to the metal center, while the modified formyl group fine-tunes the steric and electronic environment around the active site.

Sensing and Recognition Systems

The aldehyde functionality of 1,2-Benzenedicarboxylic acid, 4-formyl- is a powerful tool for the development of chemical sensors (chemosensors). Aldehydes are known to react specifically and often visibly with certain classes of analytes, making them excellent recognition elements.

The primary mechanism for sensing is the reaction of the aldehyde group with nucleophilic analytes, such as primary amines, hydrazines, or hydroxylamines. This reaction, typically a condensation to form a Schiff base (imine) or an oxime, can be designed to produce a change in the molecule's optical properties.

Examples of Sensing Applications:

Colorimetric Sensing: Reaction with a specific amine analyte could lead to the formation of a conjugated system (a chromophore), resulting in a distinct color change that can be detected by the naked eye or a simple spectrophotometer.

Fluorometric Sensing: The molecule could be designed so that the Schiff base formation with an analyte "turns on" or "turns off" its fluorescence. For example, the formation of an imine might create a pathway for photoinduced electron transfer (PET) that quenches fluorescence, providing a clear signal for the presence of the target analyte.

The dicarboxylic acid groups can be used to anchor the sensor molecule to a solid support, such as a glass slide or nanoparticles, creating a practical sensing device. They can also influence the sensor's solubility and local environment, enhancing its selectivity for certain analytes.

Enzymatic Research and Molecular Probes

The unique trifunctional structure of 1,2-Benzenedicarboxylic acid, 4-formyl-, featuring two adjacent carboxylic acid groups and a formyl substituent on a benzene (B151609) ring, presents significant potential for applications in enzymatic research and the design of sophisticated molecular probes. While direct studies on this specific molecule are not extensively documented, its structural components and the behavior of closely related compounds provide a strong basis for its utility in these advanced scientific fields.

The presence of the phthalic acid backbone is particularly noteworthy. Research into the environmental degradation of phthalate (B1215562) esters has identified specific enzymatic pathways in microorganisms. nih.gov These pathways involve enzymes such as esterases, which hydrolyze phthalate esters to phthalic acid, and subsequently, enzymes like ATP-dependent phthalate CoA ligase and UbiD-like phthaloyl-CoA decarboxylase that process the phthalate core. nih.gov This suggests that 1,2-Benzenedicarboxylic acid, 4-formyl- could serve as a valuable tool in studying these enzymatic processes. It could potentially act as a substrate, an inhibitor, or a competitive binder to the active sites of these enzymes, thereby helping to elucidate their mechanisms of action and substrate specificity.

Furthermore, the formyl group (-CHO) offers a reactive handle for covalent modification, a feature highly desirable in the design of molecular probes. Molecular probes are essential tools in biochemistry and materials science for detecting and visualizing specific molecules or ions. nih.gov The aldehyde functionality can readily react with primary amines, hydrazines, and other nucleophiles under mild conditions to form stable linkages. This reactivity allows for the conjugation of 1,2-Benzenedicarboxylic acid, 4-formyl- to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. thermofisher.comthermofisher.com Such modified probes could be used to investigate the binding sites of phthalate-recognizing proteins or to explore new materials with specific recognition capabilities.

Studies on phthalic acid itself have demonstrated its use in creating chemical probes for analyzing protein-protein interactions. nih.gov In one study, phthalic acid was immobilized on silica (B1680970) particles to create probes that successfully pulled down interacting proteins, such as chaperones, from cell lysates. nih.gov The addition of a formyl group to the phthalic acid structure, as in 1,2-Benzenedicarboxylic acid, 4-formyl-, would provide an additional point of attachment or interaction, potentially leading to probes with higher specificity or different binding profiles.

The bifunctional nature of a related compound, 4-formylbenzoic acid, which contains both a carboxylic acid and an aldehyde group, has been leveraged in the synthesis of a variety of materials, including polymers and pharmaceuticals. nbinno.comchemicalbook.com This underscores the value of having both acidic and aldehydic functionalities within a single molecule. In the case of 1,2-Benzenedicarboxylic acid, 4-formyl-, the presence of two carboxylic acid groups alongside the formyl group offers even greater versatility for creating complex, three-dimensional structures or for surface functionalization of advanced materials.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Potential Application in Probes/Enzymatic Research |

|---|---|---|---|

| 1,2-Benzenedicarboxylic acid (Phthalic acid) | C₈H₆O₄ | Two Carboxylic Acids | Backbone for chemical probes to study protein interactions. nih.gov |

| 4-Formylbenzoic acid | C₈H₆O₃ | One Carboxylic Acid, One Formyl Group | Versatile building block for polymers and pharmaceuticals due to dual functionality. nbinno.comchemicalbook.com |

| 1,2-Benzenedicarboxylic acid, 4-formyl- | C₉H₆O₅ | Two Carboxylic Acids, One Formyl Group | Potential as a trifunctional scaffold for complex molecular probes and as an investigative tool for phthalate-metabolizing enzymes. |

Detailed Research Findings: While specific research on 1,2-Benzenedicarboxylic acid, 4-formyl- is emerging, the principles for its application are well-established through studies of its constituent functional moieties. For instance, the design of fluorescent probes often relies on the reaction of an aldehyde-bearing molecule with a fluorophore that has a reactive amine or hydrazine (B178648) group. mdpi.com The resulting Schiff base or hydrazone linkage is often conjugated and can influence the photophysical properties of the dye, sometimes leading to a "turn-on" fluorescence response upon binding to a target.

In the context of enzymatic research, the study of fatty acid transport proteins (FATPs) has utilized fatty acid analogs to probe enzyme activity and substrate specificity. nih.gov Similarly, 1,2-Benzenedicarboxylic acid, 4-formyl- could be used as an analog of phthalic acid to study the kinetics and inhibition of enzymes involved in phthalate metabolism. The electronic effect of the electron-withdrawing formyl group would likely alter its binding affinity and reactivity compared to the parent phthalic acid, providing valuable structure-activity relationship data.

The development of molecularly imprinted polymers (MIPs) for the detection of phthalic acid esters further highlights the potential application of its derivatives. nih.gov These synthetic receptors are created using a template molecule to form specific binding cavities. 1,2-Benzenedicarboxylic acid, 4-formyl- could be an excellent candidate for either the template or a functional monomer in the creation of MIPs for the selective recognition of phthalate-like molecules or other aromatic aldehydes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. umn.edu Such studies on compounds analogous to 1,2-Benzenedicarboxylic acid, 4-formyl- typically employ functionals like B3LYP or PBE0-D3BJ with basis sets such as 6-311++G(d,p) or def2-TZVP to achieve a balance between accuracy and computational cost. nih.govmdpi.comresearchgate.net For 1,2-Benzenedicarboxylic acid, 4-formyl-, DFT calculations can elucidate key aspects of its electronic nature and reactivity.

The optimized geometry of the molecule can be determined, providing precise bond lengths and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 1,2-Benzenedicarboxylic acid, 4-formyl-, the electron-withdrawing nature of the carboxylic acid and formyl groups would likely result in regions of positive electrostatic potential (electron-poor) around the hydrogen atoms of the carboxyl groups and regions of negative potential (electron-rich) around the oxygen atoms.

Table 1: Representative DFT Calculation Parameters for Aromatic Carboxylic Acids

| Parameter | Typical Value/Method | Description |

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy in DFT. |

| Basis Set | 6-311++G(d,p), def2-TZVP | A set of functions used to build the molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Calculated Property | HOMO/LUMO Energies | Energies of the frontier molecular orbitals. |

| Calculated Property | MEP Surface | Visualizes the electrostatic potential on the electron density surface. |

| Calculated Property | Vibrational Frequencies | Predicts the infrared and Raman spectra of the molecule. |

This table presents typical parameters and is for illustrative purposes.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their motion and interactions. acs.org For 1,2-Benzenedicarboxylic acid, 4-formyl-, MD simulations can model its behavior in various environments, such as in solution or at an interface. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

A key application of MD for this compound would be to investigate its aggregation and self-assembly in solution. acs.org By simulating a system containing multiple molecules of 1,2-Benzenedicarboxylic acid, 4-formyl-, it is possible to observe the formation of hydrogen-bonded networks and other non-covalent interactions that drive the assembly process. acs.org The simulations can reveal the preferred orientations and arrangements of the molecules within an aggregate.

MD simulations are also valuable for studying the interaction of 1,2-Benzenedicarboxylic acid, 4-formyl- with other molecules or surfaces. For instance, simulations could model its permeation through a lipid bilayer, providing a molecular-level understanding of its potential biological transport. mdpi.comnih.govresearchgate.net Such simulations track the position and orientation of the molecule as it interacts with the membrane, and can be used to calculate the potential of mean force, which describes the energy landscape of the permeation process. mdpi.comnih.govresearchgate.net

Table 2: Typical Parameters for MD Simulations of Benzenedicarboxylic Acids

| Parameter | Typical Value/Setting | Description |

| Force Field | AMBER, CHARMM, OPLS | A set of equations and parameters for the energy of the system. |

| Ensemble | NVT, NPT | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and volume). |

| Time Step | 1-2 fs | The time interval between successive steps in the simulation. |

| Simulation Time | Nanoseconds to Microseconds | The total duration of the simulated molecular motion. |

| Boundary Conditions | Periodic | Simulates a larger system by replicating the simulation box in all directions. |

This table presents typical parameters and is for illustrative purposes.

Prediction of Self-Assembly Pathways

The structure of 1,2-Benzenedicarboxylic acid, 4-formyl-, with its two adjacent carboxylic acid groups and a formyl group, suggests a strong potential for self-assembly through hydrogen bonding and π-π stacking interactions. Computational methods can be used to predict the likely pathways and resulting structures of this self-assembly.

Studies on related benzenedicarboxylic acid isomers, such as terephthalic acid and isophthalic acid, have shown that the relative positions of the carboxylic groups are critical in determining the geometry of the resulting hydrogen-bonded networks. acs.orgresearchgate.net For 1,2-Benzenedicarboxylic acid (phthalic acid), the adjacent carboxylic groups can lead to the formation of zigzag chains. acs.org The presence of the additional formyl group in the 4-position of 1,2-Benzenedicarboxylic acid, 4-formyl- would introduce further directional interactions and steric considerations, likely influencing the packing of these chains.

Computational approaches to predicting self-assembly can range from DFT calculations on small clusters of molecules to identify the most stable dimer and trimer configurations, to larger-scale MD simulations that can model the growth of extended networks. acs.org These simulations can help to identify the most favorable hydrogen bonding motifs and how the interplay between hydrogen bonds and π-π stacking dictates the final supramolecular architecture. The introduction of functional groups can also be used to tune the solubility and properties of self-assembled cages. frontiersin.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers. umn.edu For 1,2-Benzenedicarboxylic acid, 4-formyl-, theoretical methods can be applied to understand its reactivity in various chemical transformations.

For example, the formyl group can undergo oxidation to a carboxylic acid or reduction to a hydroxymethyl group. DFT calculations can model these reaction pathways, identifying the structures of intermediates and transition states. The calculated activation energies for different potential pathways can help to predict the most likely reaction mechanism under specific conditions.

Similarly, the carboxylic acid groups can participate in reactions such as esterification or amidation. Theoretical studies can investigate the mechanisms of these reactions, including the role of catalysts. For instance, in the degradation of related phthalic acid esters, computational studies have helped to infer the reaction pathways, such as hydroxylation and cleavage of the ester bonds. mdpi.com By understanding the reaction mechanisms at a molecular level, it is possible to optimize reaction conditions and design more efficient synthetic routes.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-Benzenedicarboxylic acid, 4-formyl- is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the acidic protons of the carboxyl groups. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The three aromatic protons will be in a complex splitting pattern due to their coupling with each other. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a very downfield chemical shift, likely above 12 ppm, and may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is anticipated to resonate at a highly deshielded position, generally between 190 and 200 ppm. The carbons of the two carboxylic acid groups are expected to appear in the range of 165-175 ppm. The aromatic region will show six distinct signals for the benzene (B151609) ring carbons, with their chemical shifts influenced by the electron-withdrawing nature of the carboxyl and formyl substituents.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for 1,2-Benzenedicarboxylic acid, 4-formyl-, based on data from similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | 9.5 - 10.5 | 190 - 200 |

| Carboxylic Acid Protons (COOH) | > 12 (broad) | 165 - 175 |

| Aromatic Protons | 7.5 - 8.5 | 125 - 140 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of the proton and carbon signals.

COSY: A COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC: The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connectivity of the formyl and carboxyl groups to the aromatic ring by observing correlations from the aromatic protons to the carbonyl carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Benzenedicarboxylic acid, 4-formyl- is expected to be dominated by the absorptions of the hydroxyl (O-H) and carbonyl (C=O) groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The carbonyl stretching region will be complex, with distinct peaks for the aldehyde and the two carboxylic acid groups. The aldehydic C=O stretch is expected around 1700-1720 cm⁻¹, while the carboxylic acid C=O stretch should appear at a slightly lower wavenumber, typically 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be visible in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also prominent in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often strong and can provide a characteristic fingerprint for the compound. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be Raman active.

The table below summarizes the expected key vibrational frequencies for 1,2-Benzenedicarboxylic acid, 4-formyl-.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Aromatic C-H | C-H stretch | 3000-3100 | Strong |

| Aldehyde | C=O stretch | 1700-1720 | Strong |

| Carboxylic Acid | C=O stretch | 1680-1700 | Strong |

| Aromatic C=C | C=C stretch | 1400-1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For 1,2-Benzenedicarboxylic acid, 4-formyl-, the molecular formula is C₉H₆O₅, which corresponds to a molecular weight of 194.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 194. The fragmentation of phthalate (B1215562) derivatives is well-studied. hmdb.caspectrabase.com Key fragmentation pathways for this molecule would likely involve:

Loss of a hydroxyl radical (•OH, 17 amu) from a carboxylic acid group to give a fragment at m/z 177.

Loss of a carboxyl group (•COOH, 45 amu) to give a fragment at m/z 149.

A characteristic fragmentation for phthalic acids is the loss of water (H₂O, 18 amu) to form the corresponding anhydride (B1165640), which in this case would lead to a fragment at m/z 176.

Loss of the formyl group (•CHO, 29 amu) to give a fragment at m/z 165.

Subsequent loss of carbon monoxide (CO, 28 amu) or carbon dioxide (CO₂, 44 amu) from the primary fragments is also highly probable.

The following table outlines the expected major fragments in the mass spectrum of 1,2-Benzenedicarboxylic acid, 4-formyl-.

| m/z | Proposed Fragment | Proposed Loss from Molecular Ion |

| 194 | [C₉H₆O₅]⁺˙ | Molecular Ion |

| 177 | [C₉H₅O₄]⁺ | •OH |

| 176 | [C₉H₄O₄]⁺˙ | H₂O |

| 165 | [C₈H₅O₃]⁺ | •CHO |

| 149 | [C₈H₅O₃]⁺ | •COOH |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal XRD: A single-crystal X-ray diffraction analysis of 1,2-Benzenedicarboxylic acid, 4-formyl- would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. It is expected that the molecules would form dimers through hydrogen bonding between the carboxylic acid groups. The planarity of the benzene ring and the orientation of the formyl and carboxyl substituents would be accurately determined.

Powder XRD (PXRD): For a polycrystalline (powder) sample, PXRD provides a characteristic fingerprint that is unique to a specific crystalline form. nist.govresearchgate.net This technique is crucial for identifying different polymorphs, which may exhibit different physical properties. The powder pattern consists of a series of diffraction peaks at specific angles (2θ), the positions and intensities of which are determined by the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 1,2-Benzenedicarboxylic acid, 4-formyl- is expected to show absorptions due to π → π* and n → π* transitions. The benzene ring and the carbonyl groups of the aldehyde and carboxylic acids are the principal chromophores.

The π → π* transitions of the aromatic system are expected to produce strong absorption bands in the UV region, likely below 300 nm. The presence of the electron-withdrawing formyl and carboxyl groups will cause a bathochromic (red) shift compared to unsubstituted benzene. The n → π* transition of the aldehyde carbonyl group is expected to appear as a weaker absorption band at a longer wavelength, potentially in the near-UV region. For comparison, phthalic acid has absorption maxima around 200 nm, 226 nm, and 276 nm. The additional formyl chromophore in the target molecule is expected to modify these absorptions.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Aromatic ring, Carbonyls |

| n → π | > 300 | Aldehyde Carbonyl |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Consequently, EPR is not directly applicable to "1,2-Benzenedicarboxylic acid, 4-formyl-" in its native state, as it is a diamagnetic molecule. However, by introducing a paramagnetic center, typically a stable radical known as a spin label, into the molecular structure, EPR spectroscopy can be transformed into a powerful tool for probing the local environment and dynamics of the molecule. nih.gov

The most common class of spin labels used for this purpose are nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), due to their stability and sensitivity to the polarity and viscosity of their surroundings. st-andrews.ac.uk For "1,2-Benzenedicarboxylic acid, 4-formyl-", a nitroxide label could be chemically attached to one of the carboxylic acid groups or the formyl group through a variety of synthetic strategies. For instance, the carboxylic acid could be converted to an amide with a nitroxide-containing amine. nih.gov

Once a paramagnetic derivative is synthesized, its EPR spectrum can provide a wealth of information. The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide label. researchgate.net

In a low-viscosity solvent , where the spin-labeled molecule can tumble freely and rapidly, a sharp three-line spectrum is observed.

As the motion of the spin label becomes more restricted , for example, if the molecule is embedded in a polymer matrix or bound to a larger biological molecule, the spectral lines broaden and become more complex.

By analyzing the lineshape of the EPR spectrum, one can deduce the rotational correlation time (τc), which is a measure of the speed of molecular tumbling. researchgate.net This can provide insights into the microenvironment of the "1,2-Benzenedicarboxylic acid, 4-formyl-" derivative.

Furthermore, advanced EPR techniques, such as Double Electron-Electron Resonance (DEER) spectroscopy, can be employed if two spin labels are introduced into a system. DEER measures the magnetic dipole-dipole interaction between the two unpaired electrons, which allows for the precise determination of the distance between them in the range of 1.5 to 8 nanometers. nih.gov While this is more commonly applied to macromolecules like proteins, the principle could be adapted to study intermolecular interactions or aggregation of "1,2-Benzenedicarboxylic acid, 4-formyl-" derivatives. nih.gov

The synthesis of paramagnetic derivatives of verapamil, for instance, has demonstrated the utility of EPR in studying the properties of modified small molecules. nih.gov Similarly, spin-labeled glycolipids have been synthesized to study cell surface glycans using EPR. nih.gov These examples underscore the potential of EPR spectroscopy in characterizing the behavior of suitably modified "1,2-Benzenedicarboxylic acid, 4-formyl-".

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of "1,2-Benzenedicarboxylic acid, 4-formyl-" and its derivatives. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of "1,2-Benzenedicarboxylic acid, 4-formyl-", derivatization is typically required prior to GC-MS analysis. A common derivatization strategy is esterification of the carboxylic acid groups to form more volatile esters, such as methyl or ethyl esters.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern in the mass spectrum provides crucial structural information. For phthalate esters, which are structurally related to derivatives of "1,2-Benzenedicarboxylic acid, 4-formyl-", characteristic fragmentation patterns have been well-documented. nih.govresearchgate.net Common fragmentation pathways for esters include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with longer alkyl chains. whitman.edu

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is also a common fragmentation pathway. libretexts.org

Loss of the alkoxy group (-OR): This results in the formation of a resonance-stabilized acylium ion. libretexts.org

For a methyl ester derivative of "1,2-Benzenedicarboxylic acid, 4-formyl-", one would expect to observe a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of methoxy (B1213986) groups and fragmentation of the aromatic ring and formyl substituent. A notable fragment for many phthalate esters is the ion at m/z 149, which corresponds to the protonated phthalic anhydride fragment. researchgate.net

A multi-analyte method using GC-MS has been developed for the simultaneous determination of numerous substances from plastic food contact materials, including various phthalates, demonstrating the technique's sensitivity and reliability. researchgate.net Similarly, GC-MS has been used for the rapid determination of 15 phthalic acid esters in edible oils. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds, making it ideal for the direct analysis of "1,2-Benzenedicarboxylic acid, 4-formyl-" without the need for derivatization. In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their interactions with the stationary phase of the LC column. The eluent from the LC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like carboxylic acids. ESI can be operated in either positive or negative ion mode. For "1,2-Benzenedicarboxylic acid, 4-formyl-", negative ion mode would likely be more sensitive, detecting the deprotonated molecular ion [M-H]⁻.

The choice of mobile phase is critical for achieving good chromatographic separation and efficient ionization. nih.gov For the analysis of organic acids, reversed-phase LC (RPLC) with an acidic mobile phase, such as water/acetonitrile containing formic acid, is often employed. nih.gov The optimization of mobile phase modifiers is crucial for enhancing the electrospray ionization process and improving the signal intensity of the target analytes. nih.gov

LC-tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information. In LC-MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion of "1,2-Benzenedicarboxylic acid, 4-formyl-") is selected and fragmented to produce a product ion spectrum. This fragmentation pattern is highly specific to the compound's structure and can be used for unambiguous identification and quantification, even in complex matrices.

LC-MS has been effectively used for the analysis of a wide range of organic acids and metabolites in various samples. shimadzu.comnih.gov The combination of liquid chromatography with mass spectrometry is a key tool for identifying metabolites of new molecular imaging probes. libretexts.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing a formyl group into 1,2-benzenedicarboxylic acid derivatives?

- Methodological Answer : The formyl group can be introduced via electrophilic aromatic substitution (EAS) using formylating agents like dichloromethyl methyl ether (DCME) under Friedel-Crafts conditions. Alternatively, directed ortho-metalation (DoM) followed by quenching with DMF or CO can yield formylated products. For example, describes a related synthesis where aldehydes are incorporated via nucleophilic substitution or Mannich reactions, suggesting analogous strategies for formylation. Cross-validation with IR spectroscopy (C=O stretch at ~1675–1725 cm⁻¹) and NMR (aldehyde proton at δ ~9.8–10.2 ppm) is critical .

Q. How can the purity and structural integrity of 1,2-benzenedicarboxylic acid, 4-formyl- derivatives be verified?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- IR Spectroscopy : Confirm formyl (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) groups .

- NMR : Use NMR to identify aldehyde protons and NMR to distinguish carbonyl carbons (e.g., aldehyde C=O at ~190–200 ppm).

- X-ray Crystallography : For crystalline derivatives, refine structures using programs like SHELXL ( ) to resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. How does the formyl group influence the coordination chemistry of 1,2-benzenedicarboxylic acid in metal-organic frameworks (MOFs)?

- Methodological Answer : The formyl group acts as an additional coordination site or steric modifier. In MOF synthesis, it can:

- Enhance Metal Binding : Coordinate to metal nodes (e.g., Zn²⁺, Cu²⁺) alongside carboxylate groups, altering pore geometry.

- Enable Post-Synthetic Modification (PSM) : React with amines (Schiff base formation) to functionalize MOF cavities, as seen in luminescent MOF studies ( ).

- Impact Porosity : Compare BET surface areas of formyl-containing MOFs vs. unsubstituted analogs to assess steric effects .

Q. What challenges arise in interpreting conflicting spectroscopic data for formylated benzenedicarboxylic acid derivatives?

- Methodological Answer : Contradictions may stem from:

- Tautomerism : Aldehyde-enol tautomerism in solution vs. solid state. Use variable-temperature NMR to track dynamic equilibria.

- Solvent Effects : Polar solvents may stabilize charged intermediates, shifting IR/NMR peaks. Compare data in DMSO vs. CDCl₃.

- Impurity Artifacts : Cross-check with high-resolution mass spectrometry (HRMS) to rule out byproducts. For example, highlights the use of multiple analytical methods (IR, UV, NMR) to resolve ambiguities .

Q. What strategies optimize the catalytic activity of 1,2-benzenedicarboxylic acid, 4-formyl- derivatives in organic transformations?

- Methodological Answer :

- Acid-Base Tuning : Modify the carboxylic acid pKa via esterification or salt formation (e.g., sodium salts in ) to enhance solubility or Lewis acidity.

- Hybrid Catalysts : Immobilize the compound on silica or polymer supports for heterogeneous catalysis. Monitor turnover frequency (TOF) via GC/MS.

- Computational Screening : Use DFT calculations to predict reactive sites (e.g., formyl vs. carboxylate) for substrate binding .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.